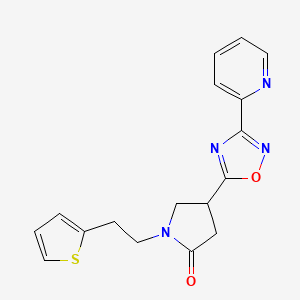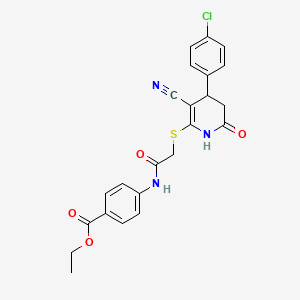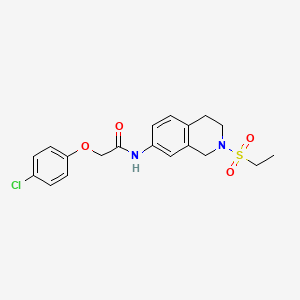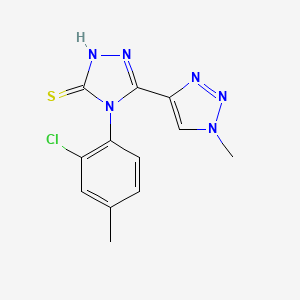
D-2,4-Dimethylphenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-2,4-Dimethylphenylalanine is a unique chemical compound with the empirical formula C11H15NO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string Cc1ccc(CC@@HC(O)=O)c(C)c1 . The InChI key for this compound is ZEWXVRJSLTXWON-SNVBAGLBSA-N .
Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 193.24 .
科学的研究の応用
Asymmetric Synthesis
D-2,4-Dimethylphenylalanine (DMP) has been utilized in the field of asymmetric synthesis. Soloshonok, Tang, and Hruby (2001) developed methods for the asymmetric synthesis of various sterically constrained amino acids including DMP. This process involves the reaction of dimethylbenzyl bromide with Ni(II)-complexes of chiral Schiff base of glycine or alanine, offering a synthetically attractive method for preparing these amino acids on a multi-gram scale due to its simplicity and high chemical yields (Soloshonok et al., 2001).
Opioid Peptides
DMP has been investigated as a phenylalanine surrogate in opioid peptides. In a study by Ambo et al. (2002), the substitution of Phe residue by DMP in opioid peptides like dermorphin and deltorphin resulted in significant increases in opioid receptor affinity and selectivity. This suggests that DMP can be used as a pharmacological tool for studying opioid systems (Ambo et al., 2002).
Synthesis Methods
Zhang Lian (2014) described a method for synthesizing the unnatural amino acid DMP. This method includes the reduction of dimethylbenzoic acid to produce dimethylbenzyl alcohol, followed by a series of reactions leading to the final product. This method is characterized by its use of cheap starting materials and simple procedures (Zhang, 2014).
Dipeptidyl Peptidase IV Inhibitors
A study by Edmondson et al. (2006) explored the synthesis and evaluation of beta-substituted biarylphenylalanine amides as inhibitors of dipeptidyl peptidase IV (DPP-4) for treating type 2 diabetes. This research underscores the potential of DMP derivatives in developing treatments for diabetes (Edmondson et al., 2006).
Photoremovable Protecting Group
Kammari et al. (2007) investigated 2,5-Dimethylphenacyl (DMP) carbamates as photoremovable protecting groups for amines and amino acids. This study highlights the potential application of DMP derivatives in organic synthesis and biochemistry, where controlled release of amines or amino acids is desired (Kammari et al., 2007).
特性
IUPAC Name |
(2R)-2-amino-3-(2,4-dimethylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWXVRJSLTXWON-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2409158.png)
![N-bicyclo[2.2.1]hept-2-yl-N'-[1-(hydroxymethyl)propyl]thiourea](/img/structure/B2409159.png)


![7-Oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2409165.png)


![5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2409168.png)
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)

![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2409175.png)

![[4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-hydroxyoxolan-3-yl]methyl acetate](/img/structure/B2409177.png)
![2-[(3-Aminophenyl)formamido]acetamide](/img/structure/B2409179.png)